molecular formula C7H9N3O5 B1670847 Ammonium dinitro-o-cresolate CAS No. 2980-64-5

Ammonium dinitro-o-cresolate

Cat. No.: B1670847
CAS No.: 2980-64-5
M. Wt: 215.16 g/mol
InChI Key: QOHVLZBCVSJGFV-UHFFFAOYSA-N
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Description

Ammonium dinitro-o-cresolate is a chemical compound with the molecular formula C7H6N2O5. It is also known by various other names such as 2-Methyl-4,6-dinitrophenol and 4,6-Dinitro-o-cresol . This compound is characterized by the presence of two nitro groups and a methyl group attached to a phenol ring, making it a dinitrophenol derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium dinitro-o-cresolate typically involves the nitration of o-cresol (2-methylphenol). The nitration process introduces nitro groups at the 4 and 6 positions of the phenol ring. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar nitration procedures but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The ammonium salt form is obtained by neutralizing the dinitrophenol with ammonium hydroxide .

Chemical Reactions Analysis

Types of Reactions

Ammonium dinitro-o-cresolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : Ammonium dinitro-o-cresolate is widely used as a reagent in various organic synthesis reactions. It facilitates the formation of complex organic molecules through oxidation, reduction, and substitution reactions.
  • Oxidative Reactions : The compound can be oxidized to yield quinones and other derivatives, which are valuable in synthetic organic chemistry.

Biology

  • Enzyme Inhibition Studies : It has been employed in biological research to study enzyme inhibition mechanisms, particularly in investigating protein interactions and cellular responses to oxidative stress.
  • Uncoupling Agent : The compound acts as an uncoupler of oxidative phosphorylation, disrupting ATP production in cells. This property is significant for studying metabolic processes and cellular respiration .

Medicine

  • Drug Development : Research is ongoing into the potential use of this compound as a biochemical tool in drug development. Its ability to interact with biological molecules makes it a candidate for exploring therapeutic applications.
  • Toxicological Studies : Given its toxicity profile, it is also studied for understanding the mechanisms of toxicity and potential impacts on human health .

Industrial Applications

  • Production of Dyes and Pesticides : this compound finds utility in the industrial sector for manufacturing dyes, pesticides, and other chemicals due to its reactive nature and ability to undergo various chemical transformations .

Case Study 1: Enzyme Inhibition

Research conducted on this compound demonstrated its effectiveness as an enzyme inhibitor in specific biochemical pathways. This study highlighted its role in disrupting normal cellular functions by interfering with enzyme activity.

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment revealed that exposure to this compound could lead to significant health risks, including genetic mutations. This research underscored the necessity for stringent safety protocols when utilizing this compound in laboratory settings.

Mechanism of Action

The mechanism of action of Ammonium dinitro-o-cresolate involves its interaction with biological molecules. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components. The compound can also act as an uncoupler of oxidative phosphorylation, disrupting ATP production in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ammonium dinitro-o-cresolate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ammonium salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Biological Activity

Ammonium dinitro-o-cresolate (ADOC), also known as ammonium 4,6-dinitro-o-cresolate or DNOC ammonium, is a chemical compound primarily used as a herbicide. Its biological activity has been the subject of various studies, focusing on its toxicity, environmental impact, and potential mutagenic effects. This article provides a comprehensive overview based on diverse sources, including case studies and research findings.

  • Chemical Formula: C₇H₈N₂O₄
  • CAS Number: 2980-64-5
  • Physical State: Crystalline solid
  • Solubility: Highly soluble in water

ADOC functions as a non-systemic herbicide with contact and stomach action. It disrupts cell membranes and uncouples oxidative phosphorylation by interfering with the proton gradient in mitochondria, leading to cellular energy depletion and ultimately plant death .

Acute and Chronic Effects

  • Acute Toxicity:
    • No immediate acute health effects are reported upon exposure; however, it is classified as highly toxic to mammals if ingested .
    • Symptoms may include irritation of the skin and eyes upon direct contact.
  • Chronic Toxicity:
    • ADOC has been associated with potential mutagenic effects. Studies suggest that it may cause genetic mutations, although definitive cancer hazard assessments are still pending .
    • There is no current evidence indicating reproductive toxicity from ADOC exposure .

Environmental Impact

ADOC exhibits moderate toxicity to various non-target organisms:

  • Fish and Aquatic Invertebrates: Moderately toxic.
  • Algae and Earthworms: Also moderately toxic, indicating potential risks to aquatic ecosystems .
  • Honeybees: Low oral toxicity suggests minimal risk to pollinators .

Study 1: Ecotoxicological Assessment

A study conducted by the University of Hertfordshire assessed the ecotoxicological impact of ADOC on aquatic organisms. Results indicated that concentrations of ADOC could lead to significant mortality rates in fish and aquatic invertebrates within 48 hours of exposure .

Study 2: Mutagenicity Testing

Research published in the New Jersey Department of Health report highlighted that ADOC may induce mutations in bacterial strains during Ames tests, suggesting its potential as a mutagen . Further studies are required to elucidate the mechanisms behind this effect.

Regulatory Status

ADOC is classified under hazardous substances due to its potential health risks. It is subject to strict regulations concerning its handling and usage:

  • Transport Regulations: Classified as a dangerous good (UN 1843) due to its toxic nature .
  • Environmental Regulations: Listed as a marine pollutant under various international agreements, necessitating careful management to prevent ecological damage .

Data Summary Table

PropertyValue/Description
Chemical NameThis compound
CAS Number2980-64-5
SolubilityHighly soluble in water
Acute ToxicityHighly toxic to mammals if ingested
Chronic EffectsPotential mutagen; no reproductive toxicity evidence
Environmental ToxicityModerately toxic to fish, aquatic invertebrates

Properties

IUPAC Name

azanium;2-methyl-4,6-dinitrophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5.H3N/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14;/h2-3,10H,1H3;1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHVLZBCVSJGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[O-])[N+](=O)[O-])[N+](=O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

534-52-1 (Parent)
Record name DNOC-ammonium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80892228
Record name 2-Methyl-4,6-dinitrophenol ammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2980-64-5
Record name DNOC-ammonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2980-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DNOC-ammonium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-4,6-dinitrophenol ammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium 4,6-dinitro-o-tolyl oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.125
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DNOC-AMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5M04L01Q1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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